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Compound of Interest

Compound Name: Bazinaprine

Cat. No.: B1218481

This technical guide provides a comprehensive overview of the chemical structure and
stereochemical properties of bazinaprine, a selective and reversible monoamine oxidase-A
(MAO-A) inhibitor. The information is tailored for researchers, scientists, and professionals in
drug development, with a focus on detailed chemical data and methodologies.

Chemical Identity and Physicochemical Properties

Bazinaprine, also known by its developmental code SR 95191, is a pyridazine derivative.[1][2]
Its core structure consists of a phenyl-substituted pyridazine ring linked to a
morpholinoethylamino side chain.[1]

Table 1: Chemical Identifiers and Properties of Bazinaprine
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Property Value Source

3-(2-morpholin-4-
IUPAC Name ylethylamino)-6- [1]

phenylpyridazine-4-carbonitrile

Molecular Formula C17H19N50 [1][3]
Molecular Weight 309.37 g/mol [3]
Exact Mass 309.15896025 Da [1]
CAS Number 94011-82-2 [1][3]

C1COCCN1CCNC2=NN=C(C
SMILES [1]
=C2C#N)C3=CC=CC=C3

KRNDIPHOJLIHRI-
InChlKey [1]
UHFFFAOYSA-N

Chemical Structure

The chemical structure of bazinaprine is characterized by three main moieties: a 6-
phenylpyridazine-4-carbonitrile core, an ethylamino linker, and a terminal morpholine ring. This
structure is fundamental to its activity as a MAO-A inhibitor.[3][4][5]
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Caption: Logical relationship of the chemical moieties in Bazinaprine.

Stereochemistry

Based on its two-dimensional structure, bazinaprine is an achiral molecule. It does not
possess any stereocenters, which are typically carbon atoms bonded to four different
substituent groups. The absence of chirality is confirmed by its INnChlKey, KRNDIPHOJLIHRI-
UHFFFAOQOYSA-N, where the "UHFFFAOYSA" segment indicates a standard, non-
stereospecific structure.[1] Consequently, bazinaprine does not have enantiomers or
diastereomers.

Experimental Protocols for Structural Elucidation

While specific, detailed experimental protocols for the initial structural determination of
bazinaprine are not available in the provided search results, the structural characterization of
novel organic compounds like bazinaprine typically follows a standardized workflow. This
involves synthesis followed by spectroscopic and crystallographic analysis.

General Synthetic Approach: The synthesis of pyridazine derivatives often involves the
condensation of dicarbonyl compounds with hydrazine to form the pyridazine ring. Subsequent
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functionalization, such as nucleophilic aromatic substitution, would be used to introduce the
morpholinoethylamino side chain. The synthesis of related 1,3,5-triazine derivatives, for
example, involves the sequential displacement of chlorine atoms from a triazine core with
various amines and amino acids.[5][6]

General Analytical Workflow: The definitive structure of a synthesized compound like
bazinaprine is confirmed through a combination of analytical techniques.

General Workflow for Chemical Structure Elucidation
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Caption: A generalized workflow for the synthesis and structural confirmation of a novel
chemical entity.

¢ Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR are used to determine
the carbon-hydrogen framework of the molecule, identifying the number and connectivity of
protons and carbons.

e Mass Spectrometry (MS): This technique provides the precise molecular weight and
fragmentation pattern, which helps in confirming the molecular formula.[1]
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« Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific
functional groups, such as the nitrile (C=N) and amine (N-H) groups in bazinaprine.

» Single-Crystal X-ray Diffraction: This is the gold-standard method for unambiguously
determining the three-dimensional structure of a crystalline solid.[7][8][9] It provides precise
bond lengths, bond angles, and conformational information. While a specific crystal structure
for bazinaprine was not found, this method would be the definitive way to confirm its planar
and bond characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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